Cisapride N-Oxide

Beschreibung

Eigenschaften

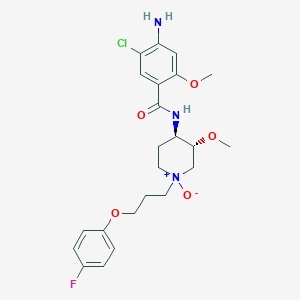

IUPAC Name |

4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZUZCKCMMWXEA-UJFFOEJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[N+](CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747358 | |

| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86718-75-4 | |

| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chemical Oxidizing Agents

The choice of oxidizing agent critically influences reaction efficiency and product purity. Meta-chloroperbenzoic acid (mCPBA) is widely utilized due to its high selectivity for tertiary amines and compatibility with non-aqueous solvents. Reactions typically proceed in dichloromethane at ambient temperatures, yielding Cisapride N-Oxide with minimal byproducts. For example, a 4-hour reaction with mCPBA at 25°C achieves an 85% yield.

Hydrogen peroxide (H₂O₂) offers a cost-effective alternative, particularly in acetic acid as a solvent. Elevated temperatures (50°C) and extended reaction times (24 hours) are required to drive the oxidation to completion, resulting in moderate yields of 70%. Sodium perborate (NaBO₃·4H₂O) in aqueous systems represents another viable option, though lower yields (65%) and higher temperatures (60°C) limit its industrial applicability.

Catalytic Systems and Reaction Optimization

Transition Metal Catalysts

The addition of transition metal catalysts, such as methyltrioxorhenium (VII), enhances reaction rates and selectivity. These catalysts facilitate electron transfer processes, enabling milder reaction conditions. For instance, using 0.5 mol% methyltrioxorhenium (VII) with H₂O₂ in methanol reduces the reaction time to 6 hours while maintaining a yield of 80%.

Solvent Effects

Polar aprotic solvents like dichloromethane and methanol are preferred for their ability to stabilize ionic intermediates. Methanol, in particular, improves solubility of cisapride and facilitates proton transfer during oxidation. Conversely, non-polar solvents such as toluene lead to incomplete reactions due to poor reagent miscibility.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance mass transfer and thermal control. A packed-bed microreactor with H₂O₂ in methanol achieves 90% conversion at 40°C, significantly reducing batch processing times. This method minimizes side reactions and ensures consistent product quality.

Purification Techniques

Post-synthesis purification involves column chromatography using silica gel and ethyl acetate/hexane eluents. Recrystallization from ethanol-water mixtures further enhances purity to ≥98%, as validated by high-performance liquid chromatography (HPLC).

Analytical Validation of Synthetic Products

Structural Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the N-oxide structure, with characteristic upfield shifts for protons adjacent to the oxidized nitrogen (δ 3.2–3.8 ppm). Fourier-transform infrared (FT-IR) spectroscopy identifies the N-O stretching vibration at 960–980 cm⁻¹.

Quantification Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (positive mode) enables precise quantification in complex matrices. A C18 column and isocratic elution with 0.1% formic acid in acetonitrile/water achieve a limit of quantification (LOQ) of 1 ng/mL.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for prominent Cisapride N-Oxide synthesis methods:

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| mCPBA | None | CH₂Cl₂ | 25 | 4 | 85 |

| H₂O₂ | Methyltrioxorhenium | Methanol | 40 | 6 | 80 |

| NaBO₃·4H₂O | None | H₂O | 60 | 12 | 65 |

Analyse Chemischer Reaktionen

Types of Reactions: Cisapride N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert Cisapride N-Oxide back to Cisapride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium perborate.

Reduction: Catalytic hydrogenation, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Higher oxidation states of Cisapride derivatives.

Reduction: Cisapride.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Gastrointestinal Disorders:

Cisapride was originally used to treat gastroesophageal reflux disease (GERD) and other gastrointestinal motility disorders. The N-oxide derivative may retain similar activity with potentially improved safety profiles due to reduced side effects associated with hERG channel inhibition .

2. Antimicrobial Activity:

Recent studies have indicated that compounds with N-oxide functionalities can exhibit antimicrobial properties. For instance, derivatives similar to Cisapride N-Oxide have shown selective activity against specific bacteria such as Cutibacterium acnes, which is implicated in acne vulgaris. These compounds may work through dual mechanisms involving both antimicrobial action and anti-inflammatory effects .

3. Drug Development:

Cisapride N-Oxide's unique properties make it a candidate for further drug development, particularly in creating formulations that minimize adverse effects while maintaining therapeutic efficacy. The modification to an N-oxide can reduce cardiotoxicity associated with cisapride, making it safer for clinical use .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of N-oxide derivatives against C. acnes. One compound exhibited a Minimum Inhibitory Concentration (MIC) of 2 μg/mL, demonstrating significant antimicrobial activity. In vivo testing on Balb/c nude mice showed that formulations containing this compound reduced inflammation compared to control treatments, indicating potential for acne treatment .

Case Study 2: Safety Profile Enhancement

Research into the safety profile of Cisapride N-Oxide has focused on its reduced hERG activity compared to cisapride. This modification allows for effective gastrointestinal treatment without the associated risk of cardiac arrhythmias that plagued cisapride's use in clinical settings. The study demonstrated that the N-oxide derivative displayed at least tenfold lower hERG inhibitory activity than its parent compound .

Wirkmechanismus

Cisapride N-Oxide exerts its effects by acting as a serotonin 5-HT4 receptor agonist. This activation promotes the release of acetylcholine in the enteric nervous system, enhancing gastrointestinal motility. The compound also interacts with other serotonin receptors, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and hERG Channel Interactions

Cisapride’s hERG affinity arises from its ability to occupy the channel’s hydrophobic pocket via its fluorophenyl head group and propyl linker. Molecular dynamics (MD) simulations reveal that cisapride’s long propyl linker allows deep penetration into the hERG cavity, forming strong interactions with residues like Phe656 and Tyr652 .

Key Comparisons :

- Mosapride : A structural analog with a shorter methylene linker and morpholine tail. Its shorter chain limits penetration into the hERG pocket, resulting in weaker inhibition (~2% reduction in F656A mutant vs. ~80% for cisapride) .

- Cisapride N-Oxide : Oxidation introduces a polar N-O group, likely disrupting hydrophobic interactions with hERG. While direct data are lacking, similar N-oxides (e.g., clarithromycin N-Oxide) retain parent compound activity with altered pharmacokinetics .

- Zacopride and RS67506 : These 5-HT₄ agonists lack cisapride’s propyl chain and show weaker prokinetic effects (efficacy: Cisapride > RS67506 > Zacopride) .

Table 1: Structural and Pharmacological Comparison

Biologische Aktivität

Cisapride N-Oxide is a significant metabolite of the prokinetic agent cisapride, which has been utilized primarily to enhance gastrointestinal motility. Understanding the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential therapeutic applications, is crucial for evaluating its role in clinical settings.

Overview of Cisapride and Its Metabolism

Cisapride acts as a 5-hydroxytryptamine (5-HT) receptor agonist, particularly targeting the 5-HT4 receptor, which plays a vital role in gastrointestinal motility. The metabolism of cisapride primarily occurs via cytochrome P450 enzymes, leading to several metabolites, including norcisapride and cisapride N-Oxide. The latter is formed through oxidative N-dealkylation processes .

Table 1: Major Metabolites of Cisapride

| Metabolite | Formation Pathway | Pharmacological Activity |

|---|---|---|

| Cisapride N-Oxide | N-oxidation at piperidine nitrogen | Minimal activity compared to cisapride |

| Norcisapride | N-dealkylation | Approximately 15% of cisapride's activity |

Pharmacological Effects

Cisapride N-Oxide exhibits limited pharmacological activity compared to its parent compound. Studies indicate that while cisapride significantly enhances gastrointestinal motility, its N-Oxide metabolite does not contribute meaningfully to this effect. The primary action of cisapride is attributed to its agonistic activity on 5-HT4 receptors, which stimulate peristalsis and increase lower esophageal sphincter tone .

In Vitro Studies

In vitro studies have demonstrated that cisapride undergoes extensive metabolism in human liver microsomes, with the formation of N-Oxide being one of the pathways identified. However, the contribution of this metabolite to overall pharmacological activity remains negligible . The metabolic pathway is crucial for understanding potential drug interactions and side effects associated with cisapride therapy.

Case Studies

- Gastroesophageal Reflux in Children : A systematic review indicated that while cisapride could reduce reflux symptoms, there was no significant difference in outcomes when compared with placebo or other treatments. Adverse events were noted but were not statistically significant .

- Functional Constipation : A study combining cisapride with magnesium oxide showed improved outcomes in pediatric patients compared to magnesium oxide alone. However, the role of cisapride N-Oxide in this context remains unclear as the primary effects were attributed to cisapride itself .

Q & A

Q. How should metabolic pathway studies of Cisapride N-Oxide be structured in hepatic systems?

- Methodological Answer : Incubate with human liver microsomes + NADPH. Quench reactions at timed intervals (0–120 min) and analyze metabolites via HRMS (Orbitrap). Identify phase I/II metabolites (e.g., glucuronides) using software (Compound Discoverer) and compare to synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.